Diisoamyl sulfoxide
Description
Overview of Organosulfur Compounds in Chemical Research
Organosulfur compounds, a class of organic substances containing sulfur, are integral to many areas of chemical science. jmchemsci.com Their presence is noted in a vast array of environments, from interstellar space to deep oceans. britannica.com In the realm of chemical research, these compounds are highly valued as reagents for synthesizing new molecules. britannica.com The unique chemical properties of sulfur, including its various oxidation states and reaction versatility, enable fundamental biological reactions and redox biochemistry. nih.gov
Sulfur-containing molecules are fundamental in medicinal chemistry and organic synthesis. jmchemsci.com They are key components in many biologically active, pharmaceutical, and natural products. jmchemsci.com Important natural sulfur-containing compounds include essential amino acids like cysteine and methionine, coenzymes, and vitamins. britannica.com Synthetic organosulfur compounds are also widespread, found in materials like polysulfones and polythiophenes, as well as in solvents such as dimethyl sulfoxide (B87167) (DMSO). britannica.com The increasing importance of organosulfur chemistry is driven by the exploration of sulfur's role in biological and environmental fields. wiley.com
Sulfoxides are organosulfur compounds with the general structure R-S(=O)-R', where R and R' are organic substituents. acs.org They represent an intermediate oxidation state between sulfides (thioethers) and sulfones. msu.edu The oxidation of sulfides is the most traditional and widely used method for preparing sulfoxides. jsynthchem.com
A key feature of the sulfoxide group is its molecular geometry. The sulfur atom is at the center of a trigonal pyramid, with a nonbonded electron pair occupying one corner of an approximate tetrahedron. msu.eduwikipedia.org Consequently, sulfoxides with two different substituents (R ≠ R') are chiral. msu.edu These enantiomeric sulfoxides are stable and can be isolated. msu.edu
The reactivity of sulfoxides is diverse. The sulfur center is nucleophilic toward soft electrophiles, while the oxygen atom is nucleophilic toward hard electrophiles. wikipedia.org For instance, reaction with methyl iodide forms a trimethylsulfoxonium (B8643921) salt. wikipedia.org Sulfoxides can be reduced to sulfides using various agents and oxidized further to form sulfones. britannica.comjchemrev.com The sulfinyl group can acidify adjacent C-H bonds, allowing for the formation of carbanions with strong bases. britannica.com Furthermore, sulfoxides are common ligands in coordination chemistry, capable of bonding to metal centers through either the sulfur or oxygen atom. wikipedia.orgresearchgate.net This ability to act as an ambidentate ligand is a significant aspect of their chemistry. researchgate.net Chiral sulfoxides, with chirality centered at the sulfur atom, have emerged as a versatile class of ligands in asymmetric catalysis. nih.gov
Historical Context of Higher Sulfoxide Investigation
The history of sulfoxide chemistry began in 1866 with the first synthesis of dimethyl sulfoxide (DMSO) by Russian scientist Alexander Zaytsev, who oxidized dimethyl sulfide (B99878). wikipedia.orgacs.org For many decades, research in sulfoxide chemistry was dominated by studies on DMSO. wikipedia.orgacs.org Its remarkable properties as a polar aprotic solvent, miscible with both water and a wide range of organic solvents, led to its extensive use in both laboratory and industrial settings. acs.orgchemdiv.com
The investigation into "higher" sulfoxides—those with longer or more complex alkyl or aryl chains—evolved as chemists sought to fine-tune properties for specific applications. While DMSO provided a foundational understanding, researchers began exploring how modifying the R groups in an R-S(=O)-R' structure would impact characteristics like solvency, coordinating ability, and steric hindrance. This led to the synthesis and study of compounds like diethyl sulfoxide (DESO) and dibutyl sulfoxide (DBSO). chemicalbook.inarxiv.org The study of these higher sulfoxides has been particularly relevant in fields such as solvent extraction for separating metals and in coordination chemistry, where the size and shape of the alkyl groups can dictate the structure and stability of metal complexes. chemicalbook.inchalmers.se
Diisoamyl Sulfoxide as a Representative Branched-Chain Sulfoxide in Advanced Chemical Studies
This compound stands as a significant example of a higher, branched-chain sulfoxide used in specialized chemical research. Its structure, featuring two branched isoamyl groups attached to the sulfinyl sulfur, imparts specific steric and electronic properties that distinguish it from linear-chain or simpler sulfoxides like DMSO.
| Property | Value |
|---|---|
| CAS Number | 2051-06-1 |
| Molecular Formula | C10H22OS |
| Molecular Weight | 190.35 g/mol |
| Topological Polar Surface Area | 36.3 Ų |
| Canonical SMILES | CC(C)CCS(=O)CCC(C)C |
Data sourced from multiple references. guidechem.com
The branched nature of this compound is a critical factor in its application. In the field of solvent extraction, for instance, studies have shown that branched-chain alkyl sulfoxides can exhibit higher extraction efficiency for certain metal ions compared to their linear-chain counterparts. researchgate.net This is attributed to the steric effects of the branched chains influencing the formation and stability of the extracted metal-sulfoxide complex.
In coordination chemistry, this compound has been instrumental in studying the steric influences on ligand bonding. Research on palladium(II) and platinum(II) complexes demonstrated that significant steric effects are manifested in complexes of this compound. researchgate.netacs.org Notably, the complex Pd(IASO)42 (where IASO is this compound) was identified as the first example of a completely oxygen-bonded palladium(II) sulfoxide complex, a deviation from the more common sulfur-bonding observed with less sterically hindered sulfoxides like DMSO. acs.orgresearchgate.net This highlights the role of the bulky isoamyl groups in directing the coordination mode, making this compound a valuable tool for investigating the subtleties of metal-ligand interactions in advanced chemical studies. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-(3-methylbutylsulfinyl)butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22OS/c1-9(2)5-7-12(11)8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYDKGMJJFFORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227995 | |
| Record name | Isopentyl sulfoxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7726-23-0 | |
| Record name | 3-Methyl-1-[(3-methylbutyl)sulfinyl]butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopentyl sulfoxide | |
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| Record name | Diisoamyl sulfoxide | |
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| Record name | Isopentyl sulfoxide | |
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| Record name | 1,1'-sulphinylbis[3-methylbutane] | |
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Synthetic Methodologies for Diisoamyl Sulfoxide
Oxidation of Sulfides to Sulfoxides
The conversion of a sulfide (B99878) to a sulfoxide (B87167) involves the addition of a single oxygen atom to the sulfur center. A significant challenge in this process is preventing overoxidation to the corresponding sulfone, which contains two oxygen atoms bonded to the sulfur. mdpi.com Therefore, achieving high selectivity for the sulfoxide product requires careful selection of oxidizing agents and reaction conditions. mdpi.comorganic-chemistry.org Numerous methods have been developed, with many modern approaches focusing on catalytic systems to enhance selectivity and efficiency. frontiersin.orgnih.gov
Catalytic methods are central to the modern synthesis of sulfoxides, offering advantages in terms of reaction rates, selectivity, and milder conditions compared to stoichiometric reagents. frontiersin.org For the conversion of diisoamyl sulfide, various catalytic systems can be employed, often utilizing an inexpensive and environmentally benign primary oxidant.
Hydrogen peroxide (H₂O₂) is widely regarded as an ideal "green" oxidant for sulfide oxidation because its only byproduct is water. mdpi.commdpi.com However, H₂O₂ itself is often a slow oxidant, necessitating the use of a catalyst to activate it. gaylordchemical.com
Several systems have been developed to activate H₂O₂ for the selective oxidation of sulfides. For instance, the combination of trimethylsilyl (B98337) chloride (TMSCl) and H₂O₂ has been shown to be effective for the oxidation of dialkyl sulfides. In this system, H₂O₂ is thought to perform a nucleophilic attack on TMSCl to generate a more potent oxidizing intermediate capable of efficiently converting sulfides to sulfoxides with minimal sulfone formation. gaylordchemical.com Other approaches utilize metal catalysts in conjunction with H₂O₂. Titanium isopropoxide complexes, for example, can catalyze the sulfoxidation of organic sulfides at room temperature, achieving completion within 30 minutes. nih.gov
Table 1: Examples of Peroxide-Mediated Sulfide Oxidation
Tungsten-based catalysts are highly effective for the oxidation of sulfides, often exhibiting excellent selectivity for either sulfoxides or sulfones depending on the reaction conditions. nih.govwikipedia.org Tungsten in its higher oxidation states, such as W(VI), is a key component of these catalytic systems. wikipedia.org
A common approach involves using a tungstate (B81510) source, such as sodium tungstate or a silica-based tungstate catalyst, in combination with hydrogen peroxide. organic-chemistry.org The reaction mechanism is believed to involve the formation of a tungsten-peroxo species, which then acts as the active oxidant. This intermediate transfers an oxygen atom to the electron-rich sulfur atom of the sulfide. The catalyst can often be recovered and reused, adding to the practicality of the method. organic-chemistry.org Studies on tungsten oxide-based catalysts have shown that catalytic performance is highly dependent on the tungsten loading and the specific surface species present. redalyc.org
Table 2: Tungsten-Catalyzed Oxidation of Sulfides with H₂O₂
The principles of green chemistry have driven the development of more sustainable methods for sulfide oxidation. mdpi.com A primary focus is the use of non-toxic, readily available oxidants and the elimination of hazardous waste. organic-chemistry.org
Hydrogen peroxide is the quintessential "green" oxidant for these transformations. mdpi.com When combined with recyclable catalysts, such as the silica-based tungstate catalyst mentioned previously, the environmental impact is significantly reduced. organic-chemistry.org Transition-metal-free systems have also been developed, for example, using glacial acetic acid with H₂O₂, which provides excellent yields of sulfoxides through a simple and clean procedure. nih.gov
Another innovative and environmentally friendly approach is electrochemical oxidation. This method uses traceless electrons as the oxidant, avoiding the need for chemical oxidizing agents altogether. Anodic oxidation in a green solvent system like acetone/water can produce sulfoxides in good to excellent yields at ambient temperature. rsc.org
The synthesis of chiral sulfoxides is of great importance, as these compounds are valuable as chiral auxiliaries in asymmetric synthesis and are found in numerous pharmaceuticals. nih.govacs.org While diisoamyl sulfoxide itself is achiral, methods for stereoselective synthesis are directly applicable to producing chiral analogues by starting with prochiral dialkyl sulfides.
The most prominent methods for the asymmetric oxidation of sulfides involve chiral metal complexes. researchgate.net The Kagan-Modena oxidation, which utilizes a chiral titanium complex (often formed from titanium isopropoxide and diethyl tartrate), is a foundational method in this field. researchgate.nettandfonline.com This reagent can oxidize a wide range of prochiral sulfides to their corresponding sulfoxides with high enantioselectivity. researchgate.net The mechanism is thought to involve the coordination of the sulfide to the chiral titanium-peroxo complex, followed by an oxygen transfer step that is directed by the chiral ligands. rsc.orgrsc.org
Biocatalysis, using whole-cell microorganisms or isolated enzymes, also offers a powerful route to enantioenriched sulfoxides. nih.govorientjchem.org For example, dioxygenase enzymes from Pseudomonas putida have been shown to catalyze the sulfoxidation of various sulfides to yield enantioenriched sulfoxides. nih.gov
Table 3: Examples of Asymmetric Oxidation for Chiral Sulfoxide Synthesis
The mechanism for the oxidation of sulfides to sulfoxides has been the subject of extensive theoretical and experimental investigation. rsc.orgnih.gov For peroxide-based oxidations, particularly those catalyzed by transition metals, the reaction is generally understood to proceed via an electrophilic attack on the sulfur atom. nih.govresearchgate.net
Computational studies suggest that in metal-catalyzed reactions, a metal-peroxo intermediate is formed first. rsc.orgrsc.org The sulfide then coordinates to the metal center, which is followed by a "slipping motion" toward one of the peroxo oxygen atoms. rsc.org The key oxygen-transfer step occurs through a transition state where the S-O bond is forming as the O-O bond of the peroxide is breaking. nih.govresearchgate.net The reaction is typically second order, and theoretical calculations have estimated the activation energy barrier for the oxidation of dimethyl sulfide (a simple dialkyl sulfide) by H₂O₂ to be in the range of experimental values for analogous compounds. nih.gov Without a catalyst, the direct reaction between a sulfide and H₂O₂ in aqueous solution involves significant charge separation in the transition state, a process that can be stabilized by hydrogen bonding with several explicit water molecules. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diisoamyl sulfide |
| Hydrogen peroxide |
| Trimethylsilyl chloride |
| Titanium isopropoxide |
| 2,2,2-Trifluoroacetophenone |
| Sodium tungstate |
| Diethyl tartrate |
| tert-Butyl hydroperoxide |
| Dimethyl sulfide |
| Acetone |
| Acetic acid |
Coordination Chemistry of Diisoamyl Sulfoxide
Ligand Properties and Coordination Modes
Ambidentate Nature of Sulfoxide (B87167) Ligands: S-bonding vs. O-bonding
Sulfoxides, including diisoamyl sulfoxide (IASO), are classic examples of ambidentate ligands, meaning they possess two potential donor atoms through which they can coordinate to a metal center. These two atoms are the sulfur and the oxygen of the sulfinyl group (>S=O). wikipedia.org The choice between sulfur (S-bonding) and oxygen (O-bonding) coordination is influenced by a combination of electronic and steric factors.
The S=O bond in a sulfoxide is highly polarized, with a partial negative charge on the oxygen atom and a partial positive charge on the sulfur atom. srce.hr This polarity makes the oxygen atom a "hard" donor and the sulfur atom a "soft" donor, according to Pearson's Hard and Soft Acids and Bases (HSAB) principle. nih.gov Consequently, hard metal ions, which are typically small and highly charged, prefer to bind to the hard oxygen donor. nih.gov Conversely, soft metal ions, which are larger and more polarizable, tend to coordinate through the soft sulfur atom. nih.govwikipedia.org
The nature of the other ligands in the coordination sphere and the oxidation state of the metal also play a crucial role in determining the bonding mode. uwa.edu.au For instance, with ruthenium(II), a soft metal ion, both S- and O-bonded sulfoxide complexes are known, and the bonding can be influenced by the surrounding ligands. nih.gov In some cases, both S- and O-bonded sulfoxide ligands can be present within the same complex. wikipedia.orgresearchgate.net
Spectroscopic techniques, particularly infrared (IR) spectroscopy, are instrumental in distinguishing between S- and O-bonding. Coordination through the sulfur atom typically leads to an increase in the S=O stretching frequency (ν(SO)) compared to the free ligand, while coordination through the oxygen atom results in a decrease in ν(SO). uwa.edu.audtic.mil X-ray crystallography provides definitive structural evidence of the coordination mode. srce.hr For example, in cis-[RuCl₂(dmso)₄], three dimethyl sulfoxide (DMSO) ligands are S-bonded and one is O-bonded. frontiersin.org
Steric Effects on Metal-Sulfoxide Coordination Geometries
In square planar complexes, significant steric interactions between the sulfoxide ligand and other coordinated ligands can lead to distortions from the ideal geometry, often towards a tetrahedral arrangement. uzh.ch The size of the chelate rings formed by polydentate ligands also contributes to steric strain, with five- and six-membered rings being the most favorable. nih.gov Ligands that can preorganize their donor atoms for complexation with minimal steric strain are preferred for forming stable complexes. nih.gov
For this compound (IASO), the bulky isoamyl groups exert considerable steric pressure. This steric hindrance is a key factor in the formation of the completely O-bonded palladium(II) complex, [Pd(IASO)₄]²⁺. researchgate.net The large isoamyl groups likely prevent the sterically more demanding S-coordination, favoring the less hindered O-coordination. This is a notable exception, as palladium(II), being a soft metal ion, generally prefers to bind to the soft sulfur donor of sulfoxides. nahrainuniv.edu.iq
The interplay between steric and electronic effects ultimately dictates the final coordination geometry. researchgate.net In some instances, steric crowding can be so severe that it prevents the coordination of the sulfoxide altogether, favoring the binding of less bulky ligands or solvent molecules. acs.org
Investigation of Sulfoxide Inversion Barriers within Coordination Complexes
Chiral sulfoxides, where the two organic groups attached to the sulfur are different, are stereochemically stable at room temperature due to a high energy barrier for pyramidal inversion at the sulfur atom. wikipedia.orgillinois.edu This barrier is typically in the range of 35-42 kcal/mol. wikipedia.org However, this inversion barrier can be influenced by coordination to a metal center.
The process of inversion involves a planar transition state at the sulfur atom. uzh.ch Coordination to a metal can either raise or lower this barrier depending on the nature of the metal-sulfoxide bond. For instance, in some ruthenium complexes, DFT calculations have shown that the inversion of the sulfoxide configuration is plausible, particularly for higher energy diastereomers with bulky substituents. nih.gov In these cases, inversion at the metal center can provide a lower energy pathway to the most stable diastereomer. nih.gov
Photochemical methods can also be employed to induce racemization of chiral sulfoxides, often proceeding through an excited state with a lower inversion barrier. acs.orgnsf.gov The mechanism can involve an exciplex between a photosensitizer and the sulfoxide or direct electronic excitation of the sulfoxide. acs.org The geometry of the sulfur center in the excited state can become more planar, facilitating inversion. acs.org
The investigation of sulfoxide inversion barriers within coordination complexes is crucial for understanding the stereodynamics of these systems, which is particularly important in asymmetric catalysis where chiral sulfoxide ligands are employed.
Complex Formation with Transition Metals
Palladium(II) Complexes of this compound
Palladium(II) is a soft metal ion and, according to the HSAB principle, is expected to preferentially coordinate with the soft sulfur donor atom of sulfoxide ligands. nih.govnahrainuniv.edu.iq Indeed, many palladium(II) sulfoxide complexes exhibit S-bonding. researchgate.net However, the steric and electronic properties of the specific sulfoxide ligand and the other ligands in the coordination sphere can lead to different coordination modes.
For example, with dimethyl sulfoxide (DMSO), palladium(II) can form complexes with both S- and O-bonded ligands, and even mixed-bonding modes within the same complex, as seen in Pd(DMSO)₂(TFA)₂, where TFA is trifluoroacetate. researchgate.net In solution, an equilibrium often exists between different linkage isomers. researchgate.net
Synthesis and Characterization of Pd(IASO)₄²⁺ as an O-bonded Palladium(II) Sulfoxide Complex
A significant and illustrative example of the influence of steric hindrance is the formation of the tetrakis(this compound)palladium(II) cation, [Pd(IASO)₄]²⁺. This complex stands out as the first reported example of a completely oxygen-bonded palladium(II) sulfoxide complex. researchgate.netacs.orgacs.org
The synthesis of Pd(IASO)₄₂ is achieved through the reaction of a suitable palladium(II) salt, such as Pd(BF₄)₂, with four equivalents of this compound. The bulky isoamyl groups of the IASO ligands create significant steric hindrance around the palladium(II) center. This steric pressure is believed to be the primary reason for the exclusive formation of the O-bonded isomer, as coordination through the larger sulfur atom would lead to prohibitive steric clashes between the isoamyl groups.
The characterization of [Pd(IASO)₄]²⁺ relies on various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a key tool, where the observation of a decrease in the S=O stretching frequency (ν(SO)) upon coordination, compared to the free IASO ligand, is indicative of O-bonding. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also provide evidence for the coordination mode and the geometry of the complex in solution.
Below is a table summarizing the key characteristics of this complex.
| Property | Description | Reference(s) |
| Complex | [Pd(IASO)₄]²⁺ | researchgate.netacs.orgacs.org |
| Ligand | This compound (IASO) | |
| Metal Ion | Palladium(II) | |
| Coordination Mode | Exclusively O-bonded | researchgate.netacs.orgacs.org |
| Key Feature | First example of a completely O-bonded Pd(II) sulfoxide complex | researchgate.netacs.orgacs.org |
| Primary Reason for O-bonding | Steric hindrance from the bulky isoamyl groups | researchgate.net |
This complex highlights the critical role that steric effects can play in overriding the expected electronic preferences based on the HSAB principle in the coordination chemistry of sulfoxides.
Lability and Exchange Dynamics of this compound Ligands in Palladium(II) Systems
The coordination of sulfoxides to palladium(II) is significantly influenced by the steric bulk of the ligand's alkyl groups. While extensive research exists for dimethyl sulfoxide (DMSO), the principles of lability and exchange dynamics can be extended to the more sterically demanding this compound (DIASO).
In palladium(II) complexes, sulfoxide ligands can coordinate through either the sulfur or oxygen atom. O-bound sulfoxides are generally more labile than their S-bound counterparts. researchgate.netnih.gov The significant steric hindrance from the isoamyl groups in DIASO greatly influences this behavior. In fact, steric effects are clearly manifested in cationic complexes of this compound with palladium(II). researchgate.net A key example is the complex Pd(DIASO)₄₂, which is the first reported instance of a completely oxygen-bonded palladium(II) sulfoxide complex. researchgate.netresearchgate.net This exclusive O-bonding is a direct consequence of the steric bulk of the isoamyl groups, which prevents the sterically preferred S-coordination typically seen with less hindered sulfoxides.
The lability of these O-bound DIASO ligands is expected to be high, leading to rapid exchange dynamics in solution. This is analogous to studies with DMSO where O-bound ligands exchange quickly with free ligands in solution. researchgate.netnih.gov The exchange process for palladium(II) sulfoxide complexes can occur via a dissociative mechanism, where the departure of a ligand creates a five-coordinate intermediate. libretexts.org The steric pressure exerted by the bulky diisoamyl groups in a crowded coordination sphere would favor such a dissociative pathway to relieve steric strain.
Platinum(II) and Platinum(IV) Complexes Featuring this compound
The interaction of this compound with platinum centers is also heavily dictated by steric factors. researchgate.net Research on a series of cationic Pt(II) alkyl sulfoxide complexes has shown that steric effects are prominent in the complexes formed with this compound. researchgate.netresearchgate.net
For Platinum(II) , which typically forms square-planar complexes, the size of the sulfoxide ligand influences the bonding mode. While smaller sulfoxides like DMSO can form S-bonded or mixed S- and O-bonded complexes with Pt(II), the bulky nature of DIASO favors O-bonding to minimize steric repulsions between the ligands. This parallels the behavior seen in palladium(II) systems. The preparation of various Pt(II) complexes often starts from precursors like K₂PtCl₄ or cis-[PtCl₂(DMSO)₂]. nahrainuniv.edu.iqcapes.gov.br
For Platinum(IV) , which forms octahedral complexes, the coordination sphere is even more crowded than in Pt(II) systems. While specific studies on Pt(IV)-DIASO complexes are not extensively detailed in the available literature, it can be inferred that the significant steric hindrance of DIASO would be a major determinant in complex formation and stability. The synthesis of Pt(IV) complexes is often achieved through the oxidation of Pt(II) precursors. capes.gov.brrsc.org Given the steric challenges, the formation of stable hexacoordinate Pt(IV) complexes with multiple DIASO ligands would be difficult, likely requiring a mix of smaller and less-hindering co-ligands.
Coordination with Other Metal Ions (e.g., Ru(III), Rh(I))
The coordination of this compound extends to other platinum-group metals, where its steric profile remains a key factor.
Ruthenium(III): Ru(III) forms octahedral complexes and, as a relatively soft metal center, can coordinate sulfoxides via either the sulfur or oxygen atom. In complexes like Na[trans-RuCl₄(DMSO)(L)], where L is a nitrogen donor ligand, DMSO is S-bonded. nih.gov However, the larger size of DIASO would likely lead to a preference for O-bonding or could result in steric crowding that affects complex stability. Studies on various Ru(III)-DMSO complexes show that the ligands around the ruthenium center are often labile, and the metal can coordinate to amino acid residues of proteins, losing its initial ligands. frontiersin.orgnih.gov A similar reactivity pattern would be expected for a Ru(III)-DIASO complex, with the bulky DIASO ligand potentially being more easily displaced.
Spectroscopic Investigations of Coordination Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Coordination Modes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing sulfoxide complexes and determining the mode of coordination (S- vs. O-bonding).
Proton NMR Studies of Ligand Lability in Solution
¹H NMR spectroscopy provides valuable insights into the lability and exchange dynamics of sulfoxide ligands in solution. The chemical shift of the α-protons (the protons on the carbons adjacent to the sulfur atom) is particularly informative.
S-Coordination: When a sulfoxide coordinates through the sulfur atom, there is a significant downfield shift (deshielding) of the α-proton signals compared to the free ligand. For DMSO, this shift can be as large as 1 ppm. researchgate.netresearchgate.net
O-Coordination: In contrast, coordination through the oxygen atom results in a much smaller downfield shift, and in some cases, an upfield shift (shielding) of the α-proton signals. researchgate.net
This difference allows for the clear identification of the coordination mode in stable complexes. Furthermore, ligand exchange processes can be monitored using variable-temperature ¹H NMR. For labile ligands, such as O-bonded sulfoxides, broad NMR signals are often observed at room temperature due to rapid exchange between the coordinated and free states. researchgate.net As the temperature is lowered, the exchange rate decreases, and distinct signals for the bound and free ligands may be resolved. This technique is crucial for studying the dynamic behavior of this compound complexes in solution. The observation of rapid exchange for O-bonded sulfoxides and slower exchange for S-bonded ones has been documented for Pt(II)-DMSO systems. researchgate.net
Table 1: Expected ¹H NMR Shifts for this compound Coordination This table is illustrative, based on established trends for other dialkyl sulfoxides.
| Coordination State | Expected α-Proton (–CH₂–SO–) Chemical Shift | Characteristics |
| Free DIASO | Baseline (e.g., ~2.6 ppm) | Sharp signals. |
| O-Bonded DIASO | Small shift from free ligand position | Often associated with rapid ligand exchange, leading to broad signals at intermediate exchange rates. |
| S-Bonded DIASO | Significant downfield shift (e.g., >3.5 ppm) | Indicates a strong coordinate bond; signals are typically sharp if exchange is slow. |
Heteronuclear NMR (e.g., 195Pt NMR) for Metal-Sulfoxide Interactions
¹⁹⁵Pt NMR spectroscopy is an exceptionally sensitive probe for studying the coordination environment around a platinum center. saimm.co.za The nucleus has a natural abundance of approximately 33.8% and a very large chemical shift range (>12,000 ppm), making it ideal for distinguishing between different platinum species in solution. saimm.co.za
The ¹⁹⁵Pt chemical shift is highly dependent on several factors, including the oxidation state of the platinum (Pt(II) vs. Pt(IV)), the nature of the donor atoms, and the geometry of the complex. saimm.co.zamdpi.com For sulfoxide complexes, ¹⁹⁵Pt NMR can readily distinguish between isomers. For example, changing a nitrogen-donor ligand to a sulfoxide significantly alters the ¹⁹⁵Pt chemical shift, and this technique is considered a valuable method for predicting cis-trans isomerism without needing a crystal structure. mdpi.com
In the context of this compound complexes, ¹⁹⁵Pt NMR would be instrumental in:
Confirming the oxidation state of the platinum center.
Distinguishing between cis and trans isomers.
Identifying the nature of the other ligands in the coordination sphere based on the observed chemical shift.
Probing the Pt-S or Pt-O bond by observing changes in the chemical shift upon coordination. The coordination of an S-donor versus an O-donor ligand results in distinct ¹⁹⁵Pt chemical shifts.
While specific ¹⁹⁵Pt NMR data for this compound complexes are sparse, the principles established from studies with DMSO and other sulfoxides are directly applicable. mdpi.comresearchgate.net
Electronic Absorption (UV-Vis) Spectroscopy of Metal-Diisoamyl Sulfoxide Chromophores
Electronic absorption (UV-Vis) spectroscopy provides valuable insights into the electronic structure of metal-diisoamyl sulfoxide complexes. The resulting spectra are characterized by absorptions arising from three main types of electronic transitions: those within the ligand (intraligand), those involving the metal ion (d-d or f-f transitions), and charge-transfer transitions between the metal and the ligand.
In complexes with transition metals, the spectra can display relatively weak d-d transitions, which are typically Laporte-forbidden. dalalinstitute.com More prominent are the intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands.
For complexes involving lanthanide and actinide ions, which are hard acids and bind to the DIASO oxygen atom, the UV-Vis spectra are often dominated by the transitions of the metal ion and the ligands. The f-f transitions of lanthanide and actinide ions, although Laporte-forbidden, are observed as sharp, narrow, and relatively weak absorption bands. vpscience.orgdacollege.org Their positions are characteristic of the specific ion and are only slightly influenced by the ligand field.
In uranyl (UO₂²⁺) complexes, the spectrum exhibits a characteristic vibronic structure in the 400-500 nm region, corresponding to the electronic transitions of the linear O=U=O moiety. mdpi.commdpi.com For instance, studies on uranyl complexes with other ligands in dimethyl sulfoxide (DMSO) as a solvent or co-ligand show characteristic absorption bands. rsc.orgnih.gov The complex [UO₂(dbm)₂DMSO]⁻ (where dbm is dibenzoylmethanate) displays absorption bands in the visible and near-infrared regions attributable to f-f transitions within the U(V)O₂⁺ core after reduction. nih.gov It is expected that metal-DIASO chromophores would exhibit analogous spectral features, with potential shifts in band positions or intensities due to the specific electronic and steric environment created by the isoamyl groups.
| Complex/System | Solvent | λmax (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|---|
| [UO₂(TFA)₂(DMSO)₃] | DMSO | ~420-480 | Low intensity | Uranyl f-f transitions | researchgate.netscielo.br |
| La(III) Complex with Dipyridinium Ylide | DMSO | ~260, 315, 380 | Not specified | Intraligand π-π | researchgate.net |
| Nd(III) Complex with Dipyridinium Ylide | DMSO | ~260, 315, 380 | Not specified | Intraligand π-π | researchgate.net |
| [U(V)O₂(dbm)₂DMSO]⁻ | Not specified | 640, 740, 860, 1470, 1890 | 150 - 900 | Uranyl(V) f-f transitions | nih.gov |
Fluorescence Spectroscopy in Complexation Studies
Fluorescence spectroscopy is a highly sensitive technique that can be employed to investigate the formation and properties of metal complexes with ligands like this compound. numberanalytics.com The study of complexation can be approached by monitoring changes in the fluorescence properties of either an intrinsically fluorescent ligand or a luminescent metal ion (such as certain lanthanides or uranyl ions) upon interaction. numberanalytics.comnih.gov
When a fluorescent ligand binds to a metal ion, several outcomes can be observed. The fluorescence may be quenched (reduced in intensity) if the metal ion provides a pathway for non-radiative decay, a phenomenon common with many transition metal ions like Cu²⁺ or Ni²⁺. nih.gov Alternatively, fluorescence enhancement can occur if complexation restricts intramolecular motions that would otherwise quench the emission in the free ligand, leading to a more rigid and emissive structure. Chelation-enhanced fluorescence (CHEF) is a well-known example of this effect.
In the context of DIASO complexes, this technique is particularly relevant for studying interactions with luminescent ions. Lanthanide ions such as europium(III) and terbium(III), as well as the uranyl(VI) ion, are known for their characteristic, sharp emission bands. nih.govrsc.org The coordination of DIASO can affect the emission intensity and lifetime of the metal-centered luminescence. For instance, the DIASO ligand can displace water molecules from the metal's inner coordination sphere. Since the O-H oscillators of water are very effective at quenching lanthanide luminescence through non-radiative energy transfer, their removal upon complexation with DIASO can lead to a significant enhancement of the metal's emission. dacollege.org
While specific fluorescence studies focusing solely on DIASO complexes are not extensively documented, research on other sulfoxide-containing ligands demonstrates the utility of this method. For example, a diphenyl sulfoxide derivative bearing two pyrene (B120774) groups was shown to act as a selective fluorescent sensor for Li⁺ ions. researchgate.net Similarly, the coordination of uranyl ions to certain organic ligands has been shown to enhance the system's fluorescence intensity, in contrast to the quenching effect observed with copper ions. rsc.org These studies underscore the potential of fluorescence spectroscopy for probing the formation and structure of metal-DIASO complexes.
| Phenomenon | Description | Potential Application to DIASO Complexes |
|---|---|---|
| Fluorescence Quenching | Decrease in fluorescence intensity of a ligand upon binding to a metal ion (e.g., transition metals). | Detecting the binding of DIASO (if derivatized with a fluorophore) to quenching metal ions. |
| Fluorescence Enhancement | Increase in fluorescence intensity upon complexation due to rigidification or other effects. | Sensing certain metal ions using a fluorophore-tagged DIASO derivative. |
| Metal-Centered Luminescence Modulation | Changes in the emission intensity or lifetime of a luminescent metal ion (e.g., Eu³⁺, Tb³⁺, UO₂²⁺) upon coordination. | Probing the formation of Ln(III)-DIASO or UO₂(VI)-DIASO complexes by observing enhancement of metal luminescence. |
Applications of Diisoamyl Sulfoxide in Separation Science
Solvent Extraction of Metal Ions
Diisoamyl sulfoxide (B87167) serves as a potent extractant for various metal ions due to the coordinating ability of the sulfinyl group's oxygen atom. This property allows for the formation of stable complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase.
Extraction of Actinide and Lanthanide Series Elements
The separation of actinides and lanthanides is a critical step in the nuclear fuel cycle and rare earth element purification. Dialkyl sulfoxides, including DIASO, have demonstrated effectiveness in preferentially extracting actinides over lanthanides from acidic media. iaea.org Studies show that actinides exhibit maximum extraction at specific acid concentrations, whereas lanthanides are poorly extracted under the same conditions, enabling a group separation. iaea.org
The extraction of the uranyl ion (UO₂²⁺) from nitric acid (HNO₃) solutions by sulfoxides like DIASO proceeds through a neutral solvation mechanism. In this process, the neutral DIASO molecule coordinates with the neutral uranyl nitrate (B79036) complex, UO₂(NO₃)₂, to form a species that is soluble in the organic diluent. The general stoichiometry of the extracted complex is UO₂(NO₃)₂·2(DIASO). researchgate.net
The efficiency of this extraction is highly dependent on the concentration of nitric acid in the aqueous phase. Initially, the distribution ratio of uranium (Dᵤ) increases as the nitric acid concentration rises. This is attributed to the salting-out effect, where the increased nitrate ion concentration promotes the formation of the neutral UO₂(NO₃)₂ species required for extraction. nih.gov However, beyond an optimal concentration, the Dᵤ begins to decrease. This is because at very high acidities, the nitric acid itself gets extracted by the DIASO, leading to competition with the uranyl complex for free extractant molecules. researchgate.netnih.gov
Table 1: Effect of Nitric Acid Concentration on Uranyl Ion Extraction Efficiency
This interactive table illustrates the typical relationship between nitric acid molarity and the distribution ratio of Uranium(VI).
| Nitric Acid Concentration (mol/L) | Distribution Ratio (Dᵤ) | Trend Description |
|---|---|---|
| 0.5 | Low | Insufficient salting-out effect. |
| 1.0 | Increasing | Salting-out effect becomes more prominent. |
| 2.5 | Maximum | Optimal balance between salting-out and acid competition. |
| 4.0 | Decreasing | Competition from HNO₃ extraction reduces available extractant. |
Synergistic extraction occurs when the extractive capability of a mixture of two or more extractants is greater than the sum of their individual effects. Studies involving organophosphorus compounds mixed with neutral extractants like sulfoxides have shown enhanced extraction efficiency for both uranium and rare earth elements. researchgate.netchimia.ch In such systems, DIASO can act as a synergist, replacing water molecules in the coordination sphere of the metal-extractant complex, thereby increasing its hydrophobicity and solubility in the organic phase. This leads to a significant improvement in the distribution ratio and separation factors between different metal ions.
The structure of the alkyl groups in a sulfoxide extractant plays a crucial role in its selectivity. The branched isoamyl chains in DIASO introduce steric hindrance around the coordinating oxygen atom. This steric effect can influence the stability of the formed metal-sulfoxide complexes. For instance, the specific geometry and size of the actinide and lanthanide ions will dictate how effectively they can coordinate with the bulky DIASO molecules. This difference in steric compatibility can be exploited to achieve selectivity, favoring the extraction of ions that form more stable complexes despite the steric hindrance.
Extraction of Palladium(II) from Acidic Media
Diisoamyl sulfoxide has been identified as an effective extractant for the recovery of Palladium(II) from acidic chloride solutions. nih.govnih.gov Research indicates that Pd(II) can be quantitatively extracted from hydrochloric acid (HCl) media using DIASO dissolved in an organic diluent like benzene. nih.gov The extraction process involves the formation of a 2:1 adduct, where two molecules of the sulfoxide coordinate with one molecule of palladium chloride. nih.govnih.gov The extracted complex is identified as [Pd(DIASO)₂Cl₂]. nih.gov
The efficiency of extraction is sensitive to the acidity of the aqueous phase. Quantitative extraction is typically achieved at low HCl concentrations (e.g., 0.1 M). nih.gov As the concentration of HCl increases, the percentage of palladium extracted decreases significantly. nih.gov
Table 2: Influence of HCl Concentration on Palladium(II) Extraction
This interactive table shows the typical effect of hydrochloric acid concentration on the extraction percentage of Pd(II) using a DIASO-based solvent system.
| HCl Concentration (mol/L) | Extraction of Pd(II) (%) |
|---|---|
| 0.1 | ~100% |
| 0.5 | ~85% |
| 1.0 | ~70% |
| 2.0 | ~50% |
Data derived from trends described in literature. nih.gov
Optimization of Extraction Parameters (e.g., Ionic Liquid Diluents)
The choice of diluent can significantly alter the efficiency and even the mechanism of solvent extraction. Room-temperature ionic liquids (RTILs) have emerged as promising alternatives to traditional volatile organic compounds. Using ionic liquids as diluents for DIASO can lead to enhanced extraction performance. scispace.com
The nature of the ionic liquid's cation and anion can influence the extraction mechanism. For example, in the extraction of uranium(VI) with an amide extractant, switching the diluent from a short-chain alkyl imidazolium-based ionic liquid to a long-chain one changed the extraction mechanism from cation-exchange to an ion-pair mechanism. scispace.com This demonstrates that the diluent is not merely an inert carrier but can actively participate in the extraction process. The tunability of ionic liquids allows for the design of highly efficient extraction systems by optimizing properties like metal ion solubility, extractant stability, and phase separation behavior. nih.govresearchgate.net
An extensive search for scientific literature concerning the applications of "this compound" in separation science has been conducted. Unfortunately, the search did not yield specific research findings, data, or detailed applications for this particular compound within the requested contexts of liquid-liquid partitioning and chromatographic techniques.
The available scientific literature predominantly focuses on other sulfoxides, most notably Dimethyl Sulfoxide (DMSO), for these applications. There is a lack of specific studies detailing the role of this compound as a component in biphasic organic systems, its use in the selective separation of organic species, or its application as a stationary phase, solvent additive, or medium in countercurrent and centrifugal partition chromatography.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound” based on the currently available information from the performed searches.
Diisoamyl Sulfoxide in Catalysis and Organic Transformations
Catalytic Roles of Diisoamyl Sulfoxide (B87167) Complexes
Ligand Design for Asymmetric Catalysiscecmohali.org
The design of ligands is crucial for controlling the stereochemical outcome of catalytic reactions. Chiral sulfoxides, in general, have emerged as a versatile class of ligands for asymmetric catalysis due to the chirality at the sulfur atom and their ability to coordinate to metals through either sulfur or oxygen. While specific applications of chiral diisoamyl sulfoxide as a ligand in asymmetric catalysis are not extensively detailed in the provided search results, the general principles apply. This compound itself, with its branched alkyl chains, can impart specific steric and electronic effects when coordinated to a metal center. Research has shown that sulfoxide ligands can influence the steric environment around a metal, which is a key factor in achieving enantioselectivity in catalytic transformations researchgate.netnih.gov. For instance, palladium complexes featuring sulfoxide ligands have been investigated for their catalytic activity researchgate.netresearchgate.net. The steric bulk of the isoamyl groups in IASO could potentially influence substrate binding and transition state geometries in asymmetric reactions.
Stabilization of Organometallic Catalytic Intermediatesnih.gov
Organometallic intermediates are often transient species that are critical for the progression of catalytic cycles. Ligands play a vital role in stabilizing these intermediates, preventing decomposition, and directing reactivity. This compound, by coordinating to metal centers, can stabilize various oxidation states and intermediates. For example, palladium complexes with sulfoxide ligands, including those with this compound, have been synthesized and studied researchgate.net. The complex Pd(IASO)₄₂ is noted as an example of a palladium(II) sulfoxide complex where coordination is entirely through the oxygen atom researchgate.net. Such coordination can influence the electronic environment of the palladium center, potentially stabilizing catalytic intermediates in reactions like cross-coupling or oxidation processes researchgate.netnih.gov. The steric bulk of the isoamyl groups may also contribute to stabilizing specific coordination geometries around the metal, thereby influencing the stability and lifetime of catalytic intermediates.
This compound as an Ionophore in Metal-Catalyzed Reactionslibretexts.org
While the term "ionophore" typically refers to molecules that facilitate ion transport across membranes, the concept can extend to facilitating the availability or transport of metal ions to catalytic sites within a reaction system. Sulfoxides, including this compound, are capable of coordinating with metal ions researchgate.netresearchgate.net. This coordination can influence the solubility and mobility of metal ions in different solvent environments. In metal-catalyzed reactions, the efficient delivery and coordination of the metal ion to the substrate and other ligands are crucial. Although direct evidence of this compound acting as a membrane-bound ionophore in catalysis is not explicitly provided in the search results, its ability to coordinate with metal ions like palladium researchgate.net suggests it could play a role in modulating the behavior of metal catalysts by influencing the metal ion's environment and interactions within the reaction medium. Research into photoresponsive ionophores has demonstrated their utility in controlling transmembrane ion transport, which can then trigger catalytic transformations nih.govox.ac.uk, highlighting the broader role of ion-binding species in catalytic processes.
Reactivity of this compound as a Reagent or Solvent
Sulfoxides are versatile compounds that can act as solvents, oxidants, or reagents in various organic transformations. Their polar nature and the presence of the sulfinyl group contribute to their unique reactivity.
Oxidative Transformations Mediated by Sulfoxideswiley-vch.de,google.com,cecmohali.org
Sulfoxides are well-known for their ability to act as mild oxidants in organic synthesis, forming the basis of several named oxidation reactions such as the Swern oxidation, Pfitzner-Moffatt oxidation, and Corey-Kim oxidation. These methods typically involve the activation of the sulfoxide to form a sulfonium (B1226848) species, which then oxidizes an alcohol to a carbonyl compound, with the sulfoxide being reduced to a sulfide (B99878) youtube.comorganic-chemistry.orgwikipedia.org. This compound can be synthesized through the oxidation of its corresponding sulfide, diisoamyl sulfide, using oxidizing agents like hydrogen peroxide sigmaaldrich.comorganic-chemistry.org.
Table 1: Synthesis of this compound via Oxidation
| Substrate | Oxidizing Agent | Conditions | Product | Yield / Notes |
| Diisoamyl sulfide | Hydrogen peroxide | 0°C; 5% aqueous (implied) | This compound | Mentioned in context of oxidation to sulfoxide sigmaaldrich.com |
| Alkyl/Aryl Sulfides | Various | Diverse oxidizing agents and catalysts | Sulfoxides | General methods for sulfoxide synthesis wiley-vch.deorganic-chemistry.org |
While this compound's direct use as an oxidant is not as widely documented as DMSO's, its chemical structure suggests it would participate in similar oxidative pathways, albeit with potentially different reaction rates or selectivities due to the steric bulk of the isoamyl groups.
Role in Nucleophilic Substitution Reactions and Carbanion Chemistrynih.gov
Polar aprotic solvents are highly effective in promoting nucleophilic substitution reactions, particularly SN2 reactions. Solvents like dimethyl sulfoxide (DMSO) are excellent for this purpose because they effectively solvate cations but poorly solvate anions. This leaves the nucleophilic anions "bare" and highly reactive youtube.comwikipedia.orgucsd.eduksu.edu.sa. DMSO's ability to stabilize carbanions also makes it a suitable solvent for reactions involving these species youtube.comwikipedia.org. This compound, being a polar aprotic solvent with a sulfinyl group, is expected to exhibit similar properties. It can solvate metal cations, thereby increasing the reactivity of anionic nucleophiles or carbanions in substitution reactions. This enhanced nucleophilicity is crucial for reactions like nucleophilic aromatic substitution, which can involve carbanions and nitranions, as demonstrated in studies using DMSO nih.gov. The branched isoamyl groups might influence the solvent's viscosity and its ability to solvate ions compared to DMSO.
Table 2: Solvent Effects in Nucleophilic Substitution Reactions (Illustrative based on DMSO)
| Solvent Type | Solvation of Cations | Solvation of Anions | Nucleophilicity Enhancement | Typical SN2 Reactions | Carbanion Chemistry |
| Polar Aprotic (e.g., DMSO, IASO) | Strong | Weak | High | Favored | Favored |
| Polar Protic (e.g., Water, Alcohols) | Strong | Strong | Low | Hindered | Hindered |
Compound List:
this compound (IASO)
Diisoamyl sulfide
Dimethyl sulfoxide (DMSO)
Palladium(II)
Rhodium(I)
Platinum(II)
Sulfides
Sulfones
Organometallic compounds
Carbanions
Nucleophiles
Ligands
Influence on Reaction Rates and Selectivity in Organic Synthesis
The influence of this compound on reaction rates and selectivity in organic synthesis is primarily understood through its coordination chemistry with transition metals. Studies have indicated that this compound can act as a ligand in metal complexes, particularly with palladium(II). For instance, the complex Pd(IASO)₄₂ has been identified as an example of a palladium(II) sulfoxide complex where the sulfoxide ligands are coordinated through oxygen researchgate.netresearchgate.net.
The steric bulk introduced by the isoamyl groups in this compound is noted to manifest in both cationic and neutral chloride complexes researchgate.netresearchgate.net. This steric presence can significantly impact the coordination sphere around a metal center, which in turn can influence the catalytic activity and selectivity of the resulting metal complex in organic transformations. By modulating the accessibility of the metal center to substrates, the steric disposition of the isoamyl groups can affect reaction rates and direct the stereochemical outcome of catalytic processes. However, specific quantitative data detailing the precise influence of this compound on reaction rates or selectivity in various organic reactions are not extensively documented in the provided literature.
This compound as a Potential Source for Sulfur, Oxygen, or Carbon in Synthetic Pathways (by analogy to DMSO)
The potential of this compound (IASO) as a source for sulfur, oxygen, or carbon in synthetic pathways can be inferred through analogies with dimethyl sulfoxide (DMSO), a widely studied and versatile compound in organic chemistry chemdiv.comwikipedia.org.
Analogy to DMSO: Dimethyl sulfoxide is recognized for its utility as a polar aprotic solvent, a ligand in coordination chemistry, and a reagent in various organic transformations. Notably, DMSO serves as a mild oxidant in reactions such as the Swern oxidation, where it transfers its oxygen atom to form intermediate sulfonium species chemdiv.comwikipedia.org. Furthermore, DMSO has been identified as a sulfur source in biological contexts, supporting microbial growth and metabolic pathways nih.gov.
Sulfur Source: While DMSO is explicitly documented as a sulfur source for microbial processes nih.gov, direct chemical evidence of this compound functioning as a sulfur donor in synthetic organic chemistry is not readily available in the reviewed literature. However, as a sulfoxide, this compound inherently contains a sulfur atom within its structure (C₁₀H₂₂OS). By analogy to other sulfur-containing compounds and the established role of DMSO, it is conceivable that this compound could be engineered or utilized in specific synthetic strategies requiring a sulfur moiety, although dedicated research in this area is limited.
Oxygen Source: The sulfoxide functional group (S=O) in this compound possesses an oxygen atom that could potentially be transferred to substrates, similar to how DMSO participates in oxidation reactions chemdiv.comwikipedia.org. Sulfoxides are known to act as oxidants under certain conditions. Therefore, this compound could theoretically serve as an oxygen transfer agent in organic synthesis. However, specific documented examples or detailed studies demonstrating this compound's efficacy as an oxygen source in common synthetic oxidations are not provided in the current literature.
Carbon Source: The provided information does not suggest that this compound acts as a carbon source in synthetic pathways. While it contains alkyl chains, these are generally not labile enough to be readily transferred as carbon fragments in typical synthetic reactions without specific activation or decomposition mechanisms that are not described for this compound.
Compound List:
this compound (IASO)
Dimethyl Sulfoxide (DMSO)
Palladium(II)
Computational and Theoretical Investigations of Diisoamyl Sulfoxide
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical methods are crucial for dissecting the electronic landscape of molecules like diisoamyl sulfoxide (B87167), providing insights into geometry, orbital distributions, and the nature of chemical bonds.
Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis
Density Functional Theory (DFT) is a widely utilized computational approach for determining molecular geometries and analyzing electronic structures. DFT methods, such as those employing the B3LYP functional, are capable of predicting equilibrium geometries and providing detailed information about molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dergipark.org.trscirp.orgresearchgate.net. These analyses are fundamental to understanding a molecule's reactivity and electronic properties. While specific DFT studies on diisoamyl sulfoxide's geometry and orbital analysis were not directly found, studies on similar sulfoxides like dimethyl sulfoxide (DMSO) demonstrate the utility of DFT in mapping electron density distributions and understanding bonding scirp.orgasianpubs.orgquora.com. These studies reveal that the sulfoxide group (S=O) has a significant impact on the electronic character of the molecule, with the oxygen atom often acting as a nucleophilic site due to its electron density quora.com.
Ab Initio Methods (e.g., CCSD(T)-F12, MP2) for High-Accuracy Predictions
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, offer higher accuracy for predicting molecular properties compared to standard DFT approximations, particularly when explicit correlation treatments like F12 are employed turbomole.orgmolpro.netweizmann.ac.ilarxiv.orgresearchgate.net. These methods are valuable for obtaining highly accurate energies, geometries, and spectroscopic properties. While direct applications of CCSD(T)-F12 or MP2 to this compound were not explicitly detailed in the search results, these advanced methods are standard tools for high-accuracy quantum chemical investigations of molecular systems, including the study of hydrogen bonding and intermolecular interactions in related compounds asianpubs.orgiphy.ac.cn. The use of F12 methods, for instance, significantly accelerates convergence to the complete basis set limit, providing more reliable results for challenging electronic structure problems arxiv.orgresearchgate.net.
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis involves exploring the different spatial arrangements of atoms in a molecule and determining their relative stabilities. This is typically achieved by mapping out potential energy surfaces (PES) as a function of dihedral angles or other rotatable bonds auremn.org.brunicamp.bric.ac.uktaltech.eeresearchgate.net. Minima on the PES correspond to stable conformers, while maxima represent transition states. For this compound, the presence of two isoamyl groups attached to the sulfur atom suggests the possibility of various rotameric conformations around the S-C bonds. While specific PES studies for this compound were not found, general principles of conformational analysis highlight the importance of these studies for understanding molecular flexibility and the energetic landscape of different molecular shapes auremn.org.brunicamp.bric.ac.uktaltech.ee.
Modeling Intermolecular Interactions
Understanding how this compound interacts with other molecules is crucial for predicting its behavior in various chemical environments. Theoretical methods provide powerful tools for modeling these interactions.
Hydrogen Bonding Characteristics of Sulfoxide Oxygen
The oxygen atom of the sulfoxide group is known to be a relatively strong hydrogen bond acceptor due to its partial negative charge and lone pairs of electrons asianpubs.orgiphy.ac.cnias.ac.inucl.ac.uk. Computational studies on similar sulfoxides, such as dimethyl sulfoxide (DMSO), have extensively investigated its hydrogen bonding capabilities with water and other protic molecules asianpubs.orgiphy.ac.cnias.ac.inucl.ac.uk. These studies, often employing DFT and ab initio methods, reveal that the sulfoxide oxygen can form stable hydrogen bonds, influencing the structure and dynamics of the surrounding medium asianpubs.orgiphy.ac.cn. For this compound, it is expected that the sulfoxide oxygen would similarly participate in hydrogen bonding interactions, potentially affecting its solubility and interactions with biological or solvent molecules.
Electrostatic Interactions and Electron Density Distribution
Electrostatic interactions, which arise from the distribution of charges within a molecule, play a significant role in intermolecular forces. Electron density distribution, often visualized through electrostatic potential (ESP) maps, provides detailed information about regions of positive and negative charge within a molecule dergipark.org.trrsc.orgeurekalert.orgcore.ac.ukresearchgate.net. DFT calculations are commonly used to determine these distributions. For this compound, the polar S=O bond creates a significant dipole moment, leading to substantial electrostatic interactions with polar environments or other charged species quora.com. Studies on similar molecules indicate that the electron density around the sulfoxide oxygen is high, making it a favorable site for electrophilic attack or hydrogen bonding quora.comcore.ac.ukresearchgate.net. Investigating these electrostatic properties is key to understanding the compound's behavior in solution and its interactions with other molecules.
Compound Name Table:
| Common Name | Chemical Name | Abbreviation |
| This compound | This compound | IASO |
| Dimethyl sulfoxide | Dimethyl sulfoxide | DMSO |
Solvation Effects and Explicit Solvent Molecule Modeling in Chemical Reactions
The influence of the surrounding solvent environment is critical for understanding chemical reactions, affecting reaction rates, mechanisms, and product distributions. Computational approaches distinguish between implicit and explicit solvent models. Implicit models approximate the solvent as a continuous dielectric medium, offering computational efficiency springernature.compitt.edu. In contrast, explicit solvent models incorporate individual solvent molecules into the simulation, providing a more detailed and often more accurate representation of solute-solvent interactions, especially for complex phenomena pitt.edumdpi.combsj-institute.top.
Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent frequently used in chemical reactions and studied computationally mdpi.combsj-institute.topnih.govmdpi.comresearchgate.netnih.gov. Research has shown that explicit modeling of solvent molecules, such as DMSO, can significantly alter the free energy surfaces of reactions, providing more reliable activation energy barriers than implicit models, which may fail to capture crucial solvent dynamics and interactions mdpi.combsj-institute.top. For instance, studies have utilized molecular dynamics with explicit solvation or hybrid implicit-explicit models to capture these effects pitt.edumdpi.commdpi.com. The role of DMSO as a solvent or ligand in catalytic processes has also been explored using computational methods, including the Polarizable Continuum Model (PCM) and ONIOM approaches mdpi.comresearchgate.net. While these methodologies are well-established for studying solvation effects in chemical reactions, specific computational studies detailing the solvation effects and explicit solvent molecule modeling for this compound were not identified in the provided search results.
Theoretical Spectroscopic Characterization
Theoretical methods are indispensable for interpreting experimental spectroscopic data and predicting molecular properties.
The prediction of rovibrational spectra provides detailed information about molecular structure, vibrational modes, and rotational energy levels. Torsional dynamics, concerning the internal rotation of molecular fragments, also significantly influences these spectra. Computational approaches typically involve high-level ab initio calculations to construct potential energy surfaces (PES), which are then used in variational calculations to predict rovibrational energy levels and spectral transitions rsc.org. Studies on related sulfoxide compounds, such as methyl p-tolyl sulfoxide, have employed rotational spectroscopy combined with quantum chemical calculations to analyze torsional dynamics and conformational preferences, revealing potential energy barriers for internal rotations researchgate.net. While these methods are standard for spectral prediction and dynamic analysis, specific computational studies focused on the rovibrational spectra and torsional dynamics of this compound were not found in the literature.
Computational chemistry plays a vital role in assigning and interpreting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Density Functional Theory (DFT) calculations, often employing methods like B3LYP with specific basis sets (e.g., 6-311++G(d,p)), are commonly used to predict NMR chemical shifts and vibrational frequencies researchgate.netcore.ac.uk. The Gauge-Invariant Atomic Orbital (GIAO) method is frequently employed for calculating NMR chemical shifts, allowing for direct comparison with experimental data researchgate.netcore.ac.uk. IR spectra are typically predicted by calculating harmonic vibrational frequencies, with assignments often aided by potential energy distribution (PED) analysis researchgate.netcore.ac.uk.
The inclusion of solvent effects, particularly for solvents like DMSO, is crucial for accurate spectral predictions, often achieved through implicit solvation models such as the IEFPCM or PCM researchgate.netcore.ac.uk. Studies have demonstrated good agreement between computationally predicted NMR and IR spectra and experimental results when appropriate solvent models are applied researchgate.netcore.ac.uk. Furthermore, computational methods can help understand intermolecular interactions, such as hydrogen bonding, which influence spectral features nih.gov. However, specific computational studies dedicated to interpreting the NMR and IR spectra of this compound were not identified in the provided search results.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for dissecting complex reaction mechanisms, identifying transition states, intermediates, and determining activation energies. Techniques such as DFT are widely used to map out reaction pathways, providing detailed insights into the step-by-step transformations occurring during a chemical reaction mdpi.comnih.gov.
The study of sulfoxide reduction by thiols, for example, has utilized computational methods to propose mechanistic frameworks, including the formation of intermediates like sulfuranes and the subsequent steps leading to products, while also considering solvent effects using discrete-continuum models nih.gov. The role of solvents like DMSO in influencing reaction mechanisms, as discussed in section 6.2.3, is also a key aspect of these investigations mdpi.comnih.gov. By calculating energy profiles and transition state structures, computational chemistry can explain experimental observations, such as discrepancies between enzymatic and solution-phase reactions nih.gov. While these computational approaches are standard for elucidating reaction mechanisms, specific studies detailing the reaction mechanisms of this compound using computational chemistry were not found in the provided literature.
Data Tables
Due to the absence of specific research findings for this compound within the scope of the provided search results, detailed data tables for its computational and theoretical investigations cannot be generated at this time.
Supramolecular Chemistry Involving Diisoamyl Sulfoxide
Diisoamyl Sulfoxide (B87167) as a Building Block for Self-Assembly
There is currently no available research detailing the use of diisoamyl sulfoxide as a primary building block in self-assembly processes. Studies on the self-assembly of sulfoxides have predominantly focused on smaller, less sterically hindered molecules like dimethyl sulfoxide.
Host-Guest Interactions with this compound
No specific studies on the host-guest chemistry of this compound have been identified. The principles of host-guest chemistry rely on specific non-covalent interactions and complementary shapes between host and guest molecules. The particular properties of this compound in this context have not been explored in the scientific literature.
Formation of Supramolecular Frameworks and Their Applications
There is no documented evidence of this compound being utilized in the formation of supramolecular frameworks such as metal-organic frameworks (MOFs) or coordination polymers. Research in this area is concentrated on other ligands and building blocks.
Future Directions and Emerging Research Areas
Development of Novel Diisoamyl Sulfoxide (B87167) Derivatives for Specialized Applications
The functional versatility of the sulfoxide group provides a robust platform for the synthesis of novel derivatives with tailored properties. Future research is anticipated to focus on modifying the isoamyl side chains of diisoamyl sulfoxide to create a new generation of molecules for specialized applications, ranging from materials science to pharmaceuticals.
The synthesis of diverse sulfoxides and related compounds like sulfinamides from β-sulfinyl esters has demonstrated the adaptability of sulfoxide chemistry. mdpi.com This suggests that the this compound scaffold could be similarly functionalized. For instance, the introduction of hydroxyl, amino, or carboxylic acid groups onto the isoamyl chains could dramatically alter the molecule's polarity, solubility, and coordinating ability. Such derivatives could find use as:
Specialty Solvents: By tuning the lipophilicity of the isoamyl chains, derivatives could be designed as solvents for specific polymers or reaction systems where neither highly polar solvents like DMSO nor nonpolar solvents are effective.
Ligands in Coordination Chemistry: The oxygen atom of the sulfoxide group is an effective coordination site for metal ions. sci-hub.se Functionalized this compound derivatives could act as bidentate or multidentate ligands, forming stable complexes with transition metals for applications in catalysis or as imaging agents.
Extractants for Metal Recovery: The longer alkyl chains of this compound compared to DMSO suggest a greater affinity for organic phases. This property could be enhanced in novel derivatives to create highly selective extractants for separating valuable or toxic metals from aqueous solutions, a critical process in hydrometallurgy and environmental remediation.
Research in this area will likely draw inspiration from the extensive chemistry developed for other sulfoxides, adapting existing synthetic protocols to the unique steric and electronic properties of the diisoamyl scaffold. mdpi.comnih.gov
Integration of this compound in Green Chemistry Methodologies
Green chemistry principles emphasize the use of less hazardous, more sustainable chemicals and processes. Dimethyl sulfoxide (DMSO) is often cited as a green solvent due to its low toxicity, high boiling point, and derivation from wood pulp byproducts. nottingham.ac.ukrsc.orgresearchgate.netresearchgate.netresearchgate.net Future research is poised to evaluate this compound and its derivatives through the same lens, exploring their potential as environmentally benign alternatives in various chemical applications.
Key research areas are expected to include:
Biodegradability and Ecotoxicity Assessment: A critical step will be to conduct thorough studies on the environmental fate and toxicological profile of this compound. Its larger alkyl structure may lead to different biodegradability pathways compared to DMSO.
Application as a Green Solvent: Like DMSO, this compound is a polar aprotic solvent. wikipedia.orgacs.org Its potential to replace more toxic traditional solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in membrane fabrication and other industrial processes is a promising avenue for investigation. rsc.orgresearchgate.net Researchers may explore its use in fabricating specialized polymer membranes where its unique solubility characteristics could be advantageous. researchgate.net
Role as a Reagent and Catalyst: DMSO is known to act not only as a solvent but also as a mild oxidant or a source of one-carbon synthons in various reactions. nottingham.ac.ukacs.orgresearchgate.net Future studies could investigate whether this compound can participate in similar chemical transformations, potentially offering different reactivity or selectivity due to the steric bulk of the isoamyl groups.
The potential for a bio-based feedstock for this compound, similar to DMSO's origin from lignin, would further enhance its credentials as a green chemical. researchgate.net
Advanced Characterization Techniques for Complex this compound Systems
A deep understanding of the molecular interactions and structural dynamics of this compound is essential for its effective application. Advanced characterization techniques, which have been pivotal in studying systems involving DMSO, will be crucial for elucidating the behavior of this compound in complex environments. nih.gov
Future research will likely employ a multi-technique approach:
Spectroscopic and Diffraction Methods: Techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy can provide detailed information about the coordination of this compound to metal ions or its hydrogen bonding interactions in solution. nih.govmdpi.comyoutube.com X-ray and neutron diffraction studies could reveal the three-dimensional structure of its solid-state complexes and its ordering in the liquid state, similar to investigations of liquid DMSO. nih.gov
Microscopy for Nanoscale Systems: For applications involving nanomaterials, techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) will be indispensable for visualizing the morphology and structure of materials processed with this compound. mdpi.comresearchgate.net
Thermal and Computational Analysis: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of this compound complexes. mdpi.com This experimental data can be complemented by computational methods like Density Functional Theory (DFT) to model geometrical parameters and vibrational spectra, providing a theoretical framework for interpreting experimental results. researchgate.net
These advanced techniques will enable researchers to build detailed structural models of this compound systems, from simple solutions to complex coordination compounds, paving the way for rational design in its future applications. nih.govresearchgate.net
| Technique | Abbreviation | Information Gained | Potential Application Area |
|---|---|---|---|
| Nuclear Magnetic Resonance | NMR | Molecular structure, coordination environment, solution dynamics | Coordination Chemistry, Reaction Monitoring |
| Infrared Spectroscopy | IR | Functional groups, hydrogen bonding, metal-ligand vibrations | Complex Synthesis, Solvent Interaction Studies |
| X-ray / Neutron Diffraction | - | 3D molecular structure in solid and liquid states | Materials Science, Fundamental Solvent Studies |
| Scanning/Transmission Electron Microscopy | SEM/TEM | Surface morphology and internal structure of nanomaterials | Nanotechnology, Membrane Fabrication |
| Density Functional Theory | DFT | Theoretical geometry, electronic structure, spectral prediction | Computational Chemistry, Mechanistic Studies |
Machine Learning and AI in Predicting this compound Reactivity and Properties
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid prediction of molecular properties and reaction outcomes. drugdiscoverytrends.comnih.govchemrxiv.orgsciencedaily.com This computational approach offers a path to accelerate the exploration of this compound and its derivatives, bypassing time-consuming and resource-intensive experimental screening.
Emerging research in this domain could focus on several key areas:
Property Prediction: ML models can be trained on existing chemical databases to predict fundamental physicochemical properties of novel this compound derivatives, such as solubility, boiling point, and toxicity. newswise.comchemeurope.comnurixtx.comchemrxiv.org This would allow for the in silico screening of large virtual libraries of compounds to identify candidates with desirable characteristics for specific applications.
Reactivity Modeling: Predicting the outcome of chemical reactions is a significant challenge in organic synthesis. chemrxiv.org Interpretable ML models, potentially trained on data from reactions of other sulfoxides, could be developed to predict the reactivity of this compound in various chemical transformations. drugdiscoverytrends.comnih.gov These models could help chemists design more efficient synthetic routes and discover novel reactions.
Materials Design: AI can be used to establish structure-property relationships, connecting the molecular structure of this compound-based materials to their macroscopic performance. For example, an AI framework could predict the performance of a polymer membrane based on the solvent system (containing this compound) used in its fabrication.
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Quantitative Structure-Property Relationship (QSPR) | Predict physicochemical properties (e.g., solubility, toxicity) of new derivatives. | Rapid screening of virtual compounds; prioritization of synthetic targets. |
| Reaction Outcome Prediction | Forecast the products and yields of reactions involving this compound. | Optimization of synthetic routes and discovery of novel reactivity. chemrxiv.org |
| Generative Models | Design novel this compound derivatives with optimized properties. | Accelerated discovery of molecules for specialized applications. |
| Spectra Interpretation | Assist in the analysis of complex spectroscopic data from characterization studies. | Faster and more accurate structural elucidation of complex systems. chemeurope.com |
Q & A
Q. What experimental protocols ensure safe handling of DMSO in laboratory settings?
DMSO requires stringent safety measures due to its high permeability and potential solvent interactions. Key protocols include:
- Designated Work Areas : Perform all procedures in a fume hood to minimize inhalation exposure .
- Scale Restrictions : Use <100 mL per reaction without prior approval from the principal investigator (PI) .
- Training Requirements : Lab personnel must demonstrate competence in hazard identification, emergency response, and risk mitigation (e.g., Schlenk line use, waste disposal) .
- SDS Compliance : Maintain updated Safety Data Sheets (SDS) accessible to all personnel and adhere to institutional chemical hygiene plans .
Q. How is DMSO purity validated for research-grade applications?
Purity assessment follows pharmacopeial standards, such as USP 32 guidelines:
- Gas Chromatography (GC) : Inject 1 µL of DMSO into a GC system. Calculate total impurities using peak areas, with a limit of ≤0.1%. System suitability requires spiking with dimethyl sulfone and dibenzyl as reference standards .
- Refractive Index : Validate using n<sup>20</sup>D = 1.477–1.480 .
- Water Content : Ensure ≤0.04% via Karl Fischer titration .
Q. What are the standard storage conditions for DMSO to prevent degradation?
- Store at ambient temperature away from light. Avoid exposure to moisture or reactive chemicals (e.g., strong acids) to prevent oxidation or decomposition .
- Use glass or inert plastic containers; DMSO can leach contaminants from certain plastics .
Advanced Research Questions
Q. How does DMSO function as a reagent in organic synthesis?
DMSO serves dual roles as a solvent and synthon:
- Oxidizing Agent : Facilitates Swern oxidations, converting alcohols to ketones/aldehydes via reactive intermediates (e.g., dimethyl sulfide byproducts) .
- Methylthiolation Source : Participates in nucleophilic substitutions to introduce -SMe groups .
- SO2Me Transfer : Enables sulfonylation reactions in heterocyclic synthesis .
Methodological Note: Optimize reaction temperatures (typically 50–100°C) and stoichiometry (1.5–2.0 equivalents) to balance reactivity and byproduct formation .
Q. How are residual solvents in DMSO quantified for pharmaceutical applications?
Follow ICH guidelines using headspace GC:
Q. What experimental designs mitigate contradictions in DMSO toxicity studies?
- In Vitro/In Vivo Correlation : Use human cell lines (e.g., HepG2 for hepatic toxicity) and validate findings in controlled animal models (e.g., Sprague-Dawley rats) with standardized dosing (0.5–1.0 mL/kg) .
- Endpoint Selection : Prioritize biomarkers like SGOT, SGPT, and BUN to assess organ-specific toxicity .
- Blinding Protocols : Implement double-blind analysis for hematologic and urinalysis data to reduce bias .
Q. How are reaction conditions optimized when scaling DMSO-mediated reactions?
- Literature Precedent : Validate novel conditions against established protocols (e.g., Swern oxidation) and consult PI approval for deviations .
- Thermodynamic Control : Monitor exothermicity using in-situ IR or Raman spectroscopy to adjust cooling rates .
- Solvent Compatibility : Avoid halogenated solvents (e.g., DCM) due to DMSO’s high boiling point (189°C), which complicates post-reaction isolation .
Critical Analysis of Contradictions
- Toxicity Thresholds : While reports no significant hematologic toxicity in humans at therapeutic doses, industrial-grade DMSO (lower purity) may introduce confounding impurities. Always use ≥99.9% GC-grade DMSO for biomedical studies .
- Reaction Byproducts : DMSO’s role as an oxidant can generate dimethyl sulfide, which may skew NMR or mass spectrometry results. Include scavengers (e.g., activated charcoal) in purification workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
